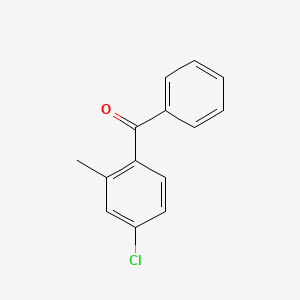

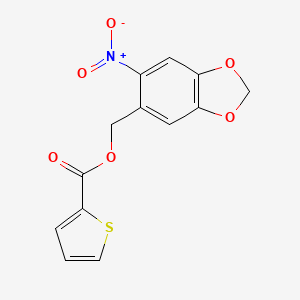

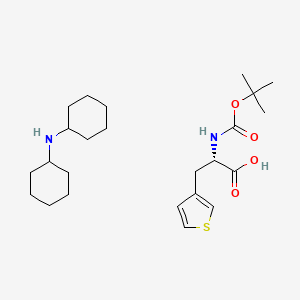

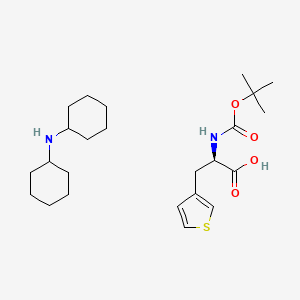

![molecular formula C12H14N2OS B3126207 2-(Piperidin-1-yl)benzo[d]thiazol-6-ol CAS No. 33186-15-1](/img/structure/B3126207.png)

2-(Piperidin-1-yl)benzo[d]thiazol-6-ol

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of “2-(Piperidin-1-yl)benzo[d]thiazol-6-ol” can be represented by the InChI code: 1S/C12H14N2OS/c15-9-4-5-10-11(8-9)16-12(13-10)14-6-2-1-3-7-14/h4-5,8,15H,1-3,6-7H2 . This indicates that the compound contains 12 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, 1 oxygen atom, and 1 sulfur atom .Aplicaciones Científicas De Investigación

Synthesis and Biological Properties : A study by Shafi, Rajesh, & Senthilkumar (2021) described the synthesis of new piperidine substituted benzothiazole derivatives, including 2-(piperidin-1-yl)benzo[d]thiazol-6-ol. The study highlighted the antibacterial and antifungal activities of these compounds, indicating their potential use in developing new antimicrobial agents.

Facial Synthesis and Molecular Docking : Another study by Shirani et al. (2021) explored the synthesis of benzothiazolopyridine compounds using a method catalyzed by piperidine. The research included molecular docking studies on estrogen and progesterone receptors, suggesting potential applications in breast cancer research.

Anti-Arrhythmic Activity : The anti-arrhythmic potential of some piperidine-based derivatives, including thiazole and thiadiazole derivatives, was investigated by Abdel‐Aziz et al. (2009). This study indicates the potential of these compounds in developing new treatments for arrhythmias.

Antimicrobial and Docking Properties : Research by Anuse et al. (2019) demonstrated the antimicrobial properties of 2-aminobenzothiazoles derivatives, including the docking properties against different microbial targets. This study contributes to the understanding of the antimicrobial efficacy of these compounds.

Anti-Tubercular Activity : Pancholia et al. (2016) identified the benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold as a new anti-mycobacterial chemotype. Their research highlights the potential of these compounds in treating tuberculosis.

Synthesis and Antimicrobial Activities : The synthesis and antimicrobial activities of thiazin-imino derivatives, including 2-(piperidin-1-yl) compounds, were explored by Ovonramwen et al. (2019). This study adds to the knowledge of new antimicrobial agents.

Y5 Receptor Antagonists : Research by Rueeger et al. (2004) discussed the synthesis of compounds as neuropeptide Y Y5 receptor antagonists, indicating potential applications in central nervous system disorders.

Synthesis and Antimicrobial Evaluation : The synthesis of new benzothiazoles and their evaluation as antimicrobial agents was investigated by Al-Talib et al. (2016). This study contributes to the field of antimicrobial research.

Corrosion Inhibition : A study by Yadav et al. (2016) focused on the corrosion inhibition properties of benzimidazole derivatives, including piperidine-substituted compounds, demonstrating their potential as corrosion inhibitors.

Mycobacterium Tuberculosis GyrB Inhibitors : The design and synthesis of thiazole-aminopiperidine hybrid analogues as Mycobacterium tuberculosis GyrB inhibitors were explored by Jeankumar et al. (2013). This research provides insights into new treatments for tuberculosis.

Mecanismo De Acción

Target of Action

The primary target of 2-(Piperidin-1-yl)benzo[d]thiazol-6-ol is the Cyclooxygenase (COX) enzymes . These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which play a key role in inflammation and pain signaling in the body .

Mode of Action

This compound interacts with the COX enzymes, inhibiting their activity . This inhibition prevents the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation and pain .

Biochemical Pathways

The compound’s action primarily affects the arachidonic acid pathway . By inhibiting COX enzymes, it disrupts the production of prostaglandins from arachidonic acid. This disruption can lead to a decrease in inflammation and pain signaling, providing potential therapeutic benefits .

Pharmacokinetics

Its molecular weight of234.32 suggests that it may have suitable properties for absorption, distribution, metabolism, and excretion (ADME)

Result of Action

The inhibition of COX enzymes by this compound leads to a reduction in the production of prostaglandins . This can result in decreased inflammation and pain signaling at the molecular and cellular levels .

Análisis Bioquímico

Biochemical Properties

Thiazole derivatives have been found to exhibit a broad spectrum of pharmacological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects

Cellular Effects

Thiazole derivatives have been shown to have diverse biological activities, suggesting that they may influence various types of cells and cellular processes

Molecular Mechanism

Thiazole derivatives have been found to interact with various biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression

Propiedades

IUPAC Name |

2-piperidin-1-yl-1,3-benzothiazol-6-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2OS/c15-9-4-5-10-11(8-9)16-12(13-10)14-6-2-1-3-7-14/h4-5,8,15H,1-3,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSKVBDBBUYGNJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

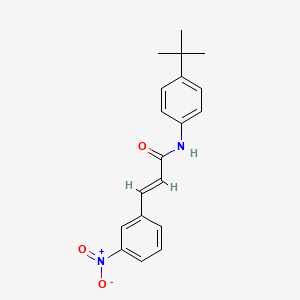

![(E)-[(2-methoxyphenyl)methylidene]amino 4-tert-butylbenzoate](/img/structure/B3126131.png)

![[4-[(Z)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenyl] furan-2-carboxylate](/img/structure/B3126149.png)

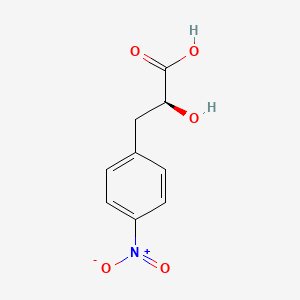

![4-[(4-Fluorobenzyl)oxy]benzyl 3-nitrobenzenecarboxylate](/img/structure/B3126164.png)

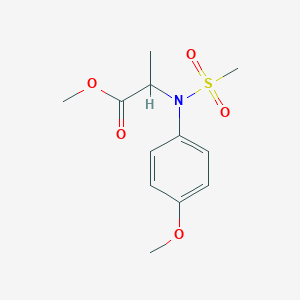

![Methyl 4-([phenyl(phenylsulfonyl)amino]methyl)benzoate](/img/structure/B3126188.png)